molecular formula C11H20N2O2 B3395820 Cyclo(L-leucyl-L-valyl) CAS No. 15136-24-0

Cyclo(L-leucyl-L-valyl)

Cat. No.: B3395820
CAS No.: 15136-24-0
M. Wt: 212.29 g/mol
InChI Key: UPOUGDHEEGKEGS-IUCAKERBSA-N
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Preparation Methods

Cyclo(L-leucyl-L-valyl) can be synthesized through various methods. One common approach involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the solid support and cyclized to form the cyclic dipeptide.

Industrial production methods for Cyclo(L-leucyl-L-valyl) often involve fermentation processes using microorganisms like Streptomyces quinquefasciatus. These microorganisms are cultured under specific conditions to produce the desired compound, which is then extracted and purified .

Chemical Reactions Analysis

Cyclo(L-leucyl-L-valyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of Cyclo(L-leucyl-L-valyl) with hydrogen peroxide can lead to the formation of oxidized derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of Cyclo(L-leucyl-L-valyl) involves its ability to inhibit the transcription of aflatoxin-related genes in Aspergillus parasiticus. Specifically, it inhibits the transcription of genes such as aflR, hexB, pksL1, and dmtA, which are involved in the biosynthesis of aflatoxins . By inhibiting these genes, Cyclo(L-leucyl-L-valyl) effectively reduces the production of aflatoxins, thereby preventing fungal contamination.

Comparison with Similar Compounds

Cyclo(L-leucyl-L-valyl) is similar to other cyclic dipeptides, such as Cyclo(L-leucyl-L-prolyl) and Cyclo(L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl).

Cyclo(L-leucyl-L-valyl) is unique in its specific ability to inhibit aflatoxin production by Aspergillus parasiticus. This makes it particularly valuable for applications in food safety and agricultural biocontrol .

Similar Compounds

  • Cyclo(L-leucyl-L-prolyl)
  • Cyclo(L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl)
  • Cyclo(L-leucyl-L-phenylalanyl)
  • Cyclo(L-leucyl-L-tyrosyl)

Properties

IUPAC Name

(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUGDHEEGKEGS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649367
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15136-24-0
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-leucyl-L-valyl)
Reactant of Route 2
Cyclo(L-leucyl-L-valyl)
Reactant of Route 3
Cyclo(L-leucyl-L-valyl)
Reactant of Route 4
Cyclo(L-leucyl-L-valyl)
Reactant of Route 5
Cyclo(L-leucyl-L-valyl)
Reactant of Route 6
Cyclo(L-leucyl-L-valyl)

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